9-(4-methoxyphenyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
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Overview
Description
9-(4-METHOXYPHENYL)-4-PROPYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE is a complex organic compound belonging to the class of chromeno[8,7-e][1,3]oxazin-2-ones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a chromene ring fused with an oxazine ring, which contributes to its unique chemical properties.
Preparation Methods
The synthesis of 9-(4-METHOXYPHENYL)-4-PROPYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of a chromene derivative with an appropriate amine under acidic or basic conditions. The reaction conditions often include the use of solvents like acetonitrile or tetrahydrofuran and catalysts such as acyl chlorides . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Scientific Research Applications
9-(4-METHOXYPHENYL)-4-PROPYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: It has potential therapeutic applications in the treatment of inflammatory diseases and bacterial infections.
Mechanism of Action
The mechanism of action of 9-(4-METHOXYPHENYL)-4-PROPYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE involves its interaction with specific molecular targets and pathways. For instance, it can inhibit inflammatory responses by suppressing the NF-κB and MAPK signaling pathways. This inhibition reduces the production of pro-inflammatory cytokines like TNF-α and IL-6 . The compound’s structure allows it to interact with these molecular targets effectively, leading to its biological effects.
Comparison with Similar Compounds
Similar compounds to 9-(4-METHOXYPHENYL)-4-PROPYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE include other chromeno[8,7-e][1,3]oxazin-2-ones and quinazolinone derivatives. These compounds share similar structural features and biological activities but differ in their specific substituents and overall chemical properties. For example:
9-(2-chlorophenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one: Exhibits potent anti-inflammatory activity.
Quinazolinone derivatives: Known for their broad spectrum of pharmacological activities, including anti-inflammatory, antibacterial, and anticancer properties.
The uniqueness of 9-(4-METHOXYPHENYL)-4-PROPYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE lies in its specific substituents, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C21H21NO4 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
9-(4-methoxyphenyl)-4-propyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C21H21NO4/c1-3-4-14-11-20(23)26-21-17(14)9-10-19-18(21)12-22(13-25-19)15-5-7-16(24-2)8-6-15/h5-11H,3-4,12-13H2,1-2H3 |
InChI Key |
GKSIZIAQFFMADA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC3=C2CN(CO3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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